[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Overview
Description
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
- A study synthesized novel Mannich bases using compounds including 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a closely related compound to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine. These bases demonstrated moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).
Antibacterial Activity
- Research into benzyl piperazine with pyrimidine and isoindolinedione, which are structurally similar to this compound, revealed significant antibacterial activity of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Antihistaminic Agents
- Novel compounds, including 2-(3-bromopropylthio)-3-(phenyl) quinazolin-4-(3H)-one, structurally related to this compound, showed potential as H1-antihistaminic agents, with one compound providing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy & Parthiban, 2014).
Anticonvulsant Properties
- A study focusing on the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which share similar structural elements with this compound, found these compounds to have significant anticonvulsant properties (Ghodke et al., 2017).
Neuroleptic Activity
- 3-Phenyl-2-piperazinyl-5H-1-benzazepines, sharing structural similarities with this compound, were synthesized and evaluated for neuroleptic activity. Some compounds in this series demonstrated significant neuroleptic-like activity, suggesting potential as novel neuroleptics (Hino et al., 1988).
Anti-Inflammatory Activity
- New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, related to this compound, showed significant anti-inflammatory effects compared with indomethacin, a standard anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).
Properties
IUPAC Name |
1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-12(18)16-6-8-17(9-7-16)13-10(14)4-3-5-11(13)15/h3-5H,2,6-9,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASAPQGKRQJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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